7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one
CAS No.: 101861-36-3
Cat. No.: VC20764370
Molecular Formula: C7H8N4O2
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101861-36-3 |
|---|---|
| Molecular Formula | C7H8N4O2 |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | 7-hydroxy-5-methyl-7,8-dihydropteridin-6-one |
| Standard InChI | InChI=1S/C7H8N4O2/c1-11-4-2-8-3-9-5(4)10-6(12)7(11)13/h2-3,6,12H,1H3,(H,8,9,10) |
| Standard InChI Key | ZBGAUULEZSORND-UHFFFAOYSA-N |
| SMILES | CN1C2=CN=CN=C2NC(C1=O)O |
| Canonical SMILES | CN1C2=CN=CN=C2NC(C1=O)O |
Introduction
Chemical Structure and Properties
7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one is characterized by a bicyclic structure with the molecular formula C₇H₈N₄O₂ and a molecular weight of 180.16 g/mol . The compound features a pteridine core with specific modifications that contribute to its unique biological activity.
Chemical Identifiers
The compound can be identified through various standardized chemical notations as presented in the following table:
| Chemical Identifier | Value |
|---|---|
| CAS Number | 101861-36-3 |
| IUPAC Name | 7-hydroxy-5-methyl-7,8-dihydropteridin-6-one |
| Standard InChI | InChI=1S/C7H8N4O2/c1-11-4-2-8-3-9-5(4)10-6(12)7(11)13/h2-3,6,12H,1H3,(H,8,9,10) |
| Standard InChIKey | ZBGAUULEZSORND-UHFFFAOYSA-N |
| SMILES | CN1C2=CN=CN=C2NC(C1=O)O |
| PubChem Compound ID | 264342 |
Structural Features
The compound belongs to the pteridine family, which consists of fused pyrimidine and pyrazine rings. The specific structural modifications in 7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one include:
-
A hydroxyl group at the 7-position
-
A methyl group at the 5-position
-
Partial hydrogenation at the 7,8-positions
-
A ketone functionality at the 6-position
These structural elements collectively contribute to the compound's ability to interact with specific biological targets, particularly certain kinases.
Synthesis Methods
The synthesis of 7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one can be achieved through multiple synthetic pathways, primarily involving the reduction and functionalization of pteridine precursors.
Common Synthetic Approaches
One established method for synthesizing dihydropteridines involves starting from appropriate pyrimidine precursors. The synthesis typically begins with 4,5-diamino-2-methylpyrimidin-6(1H)one as a key intermediate . Through specific cyclization reactions, this precursor can be transformed into the target compound.
Critical Parameters in Synthesis
Several factors significantly influence the yield and purity of 7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one during synthesis:
-
Temperature control
-
Pressure conditions
-
Reaction duration
-
Catalyst selection
-
Purification techniques
These parameters require careful optimization to ensure high-quality product formation with minimal by-products.
Oxidation-Reduction Relationships
Research indicates that quinonoid 7,8-dihydropteridin-4(6H)-ones can be formed through the oxidation of corresponding 5,6,7,8-tetrahydro derivatives. This oxidation-reduction relationship is particularly important in understanding the behavior of 7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one in biological systems .
Biological Activity and Mechanism of Action
7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one displays notable biological activity, particularly in enzymatic systems.
Enzyme Inhibition Properties
The compound exhibits significant inhibitory effects on specific kinases, particularly AKT (Protein Kinase B). This inhibitory action contributes to its potential therapeutic value in various disease contexts, particularly those involving dysregulated kinase activity.
Structure-Activity Relationships
Research has demonstrated that modifications at various positions on the 7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one molecule can significantly impact its:
These structure-activity relationships are crucial for the rational design of derivatives with enhanced therapeutic properties and reduced off-target effects.
Interaction with Dihydropteridine Reductase
Studies have shown that certain dihydropteridin derivatives serve as substrates for dihydropteridine reductase (human), an enzyme involved in pteridine metabolism. This interaction provides evidence about the natural cofactor 7,8-dihydro(6H)biopterin's tautomeric form, specifically supporting the endocyclic C2-N3 double bond structure .
Applications and Research Findings
The potential applications of 7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one span multiple fields within pharmaceutical and biochemical research.
Pharmaceutical Relevance
As a kinase inhibitor, 7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one represents a significant scaffold for drug development, particularly in therapeutic areas where kinase inhibition is beneficial, such as:
-
Oncology - targeting dysregulated kinase signaling in cancer cells
-
Inflammatory diseases - modulating inflammatory signaling cascades
-
Metabolic disorders - influencing key enzymatic pathways
Ongoing research continues to identify novel applications based on the compound's specific inhibitory profile.
Biochemical Research Tools
Beyond its therapeutic potential, 7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one serves as a valuable biochemical research tool for:
-
Probing enzyme mechanisms
-
Studying pteridine metabolism
-
Investigating redox biology
-
Developing analytical methods for pteridine detection
These applications contribute significantly to the fundamental understanding of biological systems .
Structural Modifications for Enhanced Activity
Current research explores various structural modifications to the base compound to enhance its efficacy while reducing potential side effects. These modifications typically target:
-
The hydroxyl group at position 7
-
The methyl substituent at position 5
-
The oxidation state of the pteridine ring system
Such modifications have demonstrated promise in developing compounds with improved pharmacological profiles.
Comparative Analysis with Related Compounds
The pteridine family includes numerous structurally related compounds with varying biological activities. Understanding the relationship between 7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one and other pteridine derivatives provides valuable insights into structure-function relationships.
Reactivity Patterns
Related compounds like 7,7-dialkyl-7,8-dihydropteridines show characteristic reactivity patterns that may inform our understanding of 7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one. For instance, 6-methyl substituents in these related compounds demonstrate typical reactivity of alkyl groups α- to a pyrazine nitrogen atom, including deuterium exchange under acidic and basic conditions .
Structural Analogs
Compounds like 4-Chloro-7,8-dihydropteridin-6(5H)-one represent structural analogs that share the basic pteridine scaffold with different substitution patterns. These analogs offer complementary biological activities and may serve as alternative templates for drug development efforts.
Enzyme Inhibition Profiles
The table below summarizes comparative enzyme inhibition data for 7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one and related compounds:
| Compound | Target Enzyme | Inhibition Type | Approximate Potency |
|---|---|---|---|
| 7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one | AKT (Protein Kinase B) | Competitive | High |
| Quinonoid 7,8-dihydropteridin-4(6H)-ones | Dihydropteridine reductase | Substrate | Varies |
| Related 7,7-dialkyl derivatives | Tetrahydrofolate biosynthesis enzymes | Competitive | Moderate |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume